Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate is an organic compound that features a furan ring substituted with a methyl group and a pyrrolidine ring with a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides, leading to the formation of the desired compound . The reaction conditions typically include the use of acid catalysts and specific temperature controls to ensure the proper formation of the furan and pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process would likely include steps such as the preparation of starting materials, reaction optimization, and purification of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone fragments.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methyl group on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles: These compounds share a similar furan ring structure but differ in the presence of a benzimidazole ring.
2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles: Similar to the above, but with a pyrrole ring instead of a furan ring.
Uniqueness
Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to its combination of a furan ring with a pyrrolidine ring and a carboxylate ester. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-8-3-4-10(17-8)7-13-6-9(5-11(13)14)12(15)16-2/h3-4,9H,5-7H2,1-2H3 |
InChI Key |
LPQIHKBFMNJKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2CC(CC2=O)C(=O)OC |
Origin of Product |
United States |
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